molecular formula C10H12O2 B1265719 Methyl 4-ethylbenzoate CAS No. 7364-20-7

Methyl 4-ethylbenzoate

Cat. No. B1265719
M. Wt: 164.2 g/mol
InChI Key: CAABRJFUDNBRJZ-UHFFFAOYSA-N
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Patent
US07026478B2

Procedure details

A solution of EtMgBr (3 M in Et2O, 0.9 mL) is added to a solution of Et2Zn (3 M in toluene, 1 mL) at −78° C. After stirring for 15 min, the resulting cold solution of the zincate is added dropwise to a solution of methyl 4-chlorobenzoate (354 mg, 2.10 mmol) and Fe(acac)3 (36 mg, 0.1 mmol) in THF (6 mL) and NMP (0.5 mL) at 0° C. causing a spontaneous color change from yellow to brown-black. Standard extractive work up followed by flash chromatography affords 4-ethylbenzoic acid methyl ester (93%) the analytical and spectroscopic data of which are identical to those of a commercial sample.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
354 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Fe(acac)3
Quantity
36 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
zincate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][Mg+].[Br-].[Zn](CC)CC.Cl[C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=1>C1COCC1.CN1C(=O)CCC1.[O-]S([O-])(=O)=O.[Zn+2]>[CH3:18][O:17][C:15](=[O:16])[C:14]1[CH:19]=[CH:20][C:11]([CH2:2][CH3:1])=[CH:12][CH:13]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
0.9 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
1 mL
Type
reactant
Smiles
[Zn](CC)CC
Step Two
Name
Quantity
354 mg
Type
reactant
Smiles
ClC1=CC=C(C(=O)OC)C=C1
Name
Fe(acac)3
Quantity
36 mg
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN1CCCC1=O
Name
zincate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Zn+2]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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